Cas no 51549-49-6 (N4,3'-O-Dibenzoyl-2'-deoxycytidine)

N4,3'-O-Dibenzoyl-2'-deoxycytidine is a protected derivative of 2'-deoxycytidine, where the N4 amine and 3'-hydroxy groups are benzoylated to enhance stability and facilitate controlled reactivity in synthetic applications. This modification is particularly valuable in oligonucleotide synthesis, where selective deprotection strategies are required. The benzoyl groups protect sensitive functional groups during phosphoramidite-based coupling reactions, ensuring high yields and minimizing side reactions. The compound is commonly employed in the preparation of modified nucleosides and nucleic acid analogs, offering improved solubility in organic solvents compared to unprotected counterparts. Its well-defined protection profile makes it a reliable intermediate for researchers developing therapeutic oligonucleotides or studying nucleic acid chemistry.
N4,3'-O-Dibenzoyl-2'-deoxycytidine structure
51549-49-6 structure
商品名:N4,3'-O-Dibenzoyl-2'-deoxycytidine
CAS番号:51549-49-6
MF:C11H16N2O6
メガワット:272.25454
CID:371163
PubChem ID:103897

N4,3'-O-Dibenzoyl-2'-deoxycytidine 化学的及び物理的性質

名前と識別子

    • Cytidine,N-benzoyl-2'-deoxy-, 3'-benzoate (7CI,9CI)
    • 3'-O-,N6-dibenzoyl-2'-deoxy-cytidine
    • N4,3'-O-DIBENZOYL-2'-DEOXYCYTIDINE
    • 1-[2-deoxy-3-O-(phenylcarbonyl)pentofuranosyl]-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one
    • N-Benzoyl-2'-deoxycytidine 3'-benzoate
    • N-benzoyl-3'-O-benzoyl-2'-deoxycytidine
    • DTXSID10965873
    • EINECS 257-271-5
    • SCHEMBL15146153
    • NS00058066
    • (2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate
    • 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol
    • [(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
    • 51549-49-6
    • FRCSORXRCWKCJL-NLWGTHIKSA-N
    • N4,3-O-DIBENZOYL-2-DEOXYCYTIDINE
    • N4,3'-O-Dibenzoyl-2'-deoxycytidine
    • インチ: InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1
    • InChIKey: FRCSORXRCWKCJL-NLWGTHIKSA-N
    • ほほえんだ: C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4

計算された属性

  • せいみつぶんしりょう: 435.14313
  • どういたいしつりょう: 435.14303540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 770
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 118Ų

じっけんとくせい

  • PSA: 117.53

N4,3'-O-Dibenzoyl-2'-deoxycytidine セキュリティ情報

N4,3'-O-Dibenzoyl-2'-deoxycytidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N211955-25mg
N4,3'-O-Dibenzoyl-2'-deoxycytidine
51549-49-6
25mg
$ 155.00 2022-06-03
TRC
N211955-50mg
N4,3'-O-Dibenzoyl-2'-deoxycytidine
51549-49-6
50mg
$ 250.00 2022-06-03
SHENG KE LU SI SHENG WU JI SHU
sc-222029A-25 mg
N4,3'-O-Dibenzoyl-2'-deoxycytidine,
51549-49-6
25mg
¥2,256.00 2023-07-11
TRC
N211955-10mg
N4,3'-O-Dibenzoyl-2'-deoxycytidine
51549-49-6
10mg
$ 80.00 2022-06-03
SHENG KE LU SI SHENG WU JI SHU
sc-222029-10 mg
N4,3'-O-Dibenzoyl-2'-deoxycytidine,
51549-49-6
10mg
¥1,279.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-222029-10mg
N4,3'-O-Dibenzoyl-2'-deoxycytidine,
51549-49-6
10mg
¥1279.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-222029A-25mg
N4,3'-O-Dibenzoyl-2'-deoxycytidine,
51549-49-6
25mg
¥2256.00 2023-09-05

N4,3'-O-Dibenzoyl-2'-deoxycytidine 関連文献

N4,3'-O-Dibenzoyl-2'-deoxycytidineに関する追加情報

N4,3'-O-Dibenzoyl-2'-deoxycytidine: A Comprehensive Overview

The compound with CAS No. 51549-49-6, known as N4,3'-O-Dibenzoyl-2'-deoxycytidine, is a highly specialized nucleoside analog that has garnered significant attention in the fields of chemistry and pharmacology. This compound is derived from cytidine, a fundamental component of RNA, but with modifications that enhance its stability and bioavailability. The N4,3'-O-Dibenzoyl substituents play a crucial role in modulating the compound's properties, making it a valuable tool in drug development and research.

Recent studies have highlighted the potential of N4,3'-O-Dibenzoyl-2'-deoxycytidine as an antiviral agent. Researchers have demonstrated that this compound exhibits potent activity against various viral strains, including those causing hepatitis B and C. The mechanism of action involves the inhibition of viral RNA polymerase, thereby preventing the replication of the virus. This finding has opened new avenues for the development of more effective antiviral therapies with fewer side effects.

In addition to its antiviral properties, N4,3'-O-Dibenzoyl-2'-deoxycytidine has shown promise in cancer treatment. Preclinical studies have revealed that this compound can selectively target cancer cells by interfering with their DNA synthesis processes. The 2'-deoxy modification enhances its ability to integrate into cellular DNA, leading to apoptosis in malignant cells while sparing healthy tissue. This selective activity makes it a compelling candidate for targeted cancer therapies.

The synthesis of N4,3'-O-Dibenzoyl-2'-deoxycytidine involves a multi-step chemical process that requires precise control over reaction conditions to ensure high purity and stability. The use of advanced chromatographic techniques has enabled researchers to isolate and characterize this compound with unprecedented accuracy. These advancements have significantly improved the scalability of production, making it more accessible for large-scale research and clinical trials.

From a structural perspective, N4,3'-O-Dibenzoyl-2'-deoxycytidine exhibits a unique arrangement of functional groups that contribute to its pharmacokinetic properties. The benzoyl moieties enhance its lipophilicity, allowing for better absorption across biological membranes. This characteristic is particularly advantageous in designing drugs that require systemic distribution to reach target tissues effectively.

Moreover, the compound's stability under physiological conditions has been extensively studied. Research indicates that N4,3'-O-Dibenzoyl-2'-deoxycytidine maintains its integrity in vitro and in vivo, ensuring consistent therapeutic efficacy. This stability is attributed to the steric hindrance provided by the bulky benzoyl groups, which protect the nucleoside core from enzymatic degradation.

Looking ahead, ongoing research is focused on optimizing the delivery mechanisms for N4,3'-O-Dibenzoyl-2'-deoxycytidine to maximize its therapeutic potential. Novel formulations are being explored to enhance bioavailability and reduce clearance rates. These efforts are expected to pave the way for more effective treatments across a range of therapeutic areas.

In conclusion, N4,3'-O-Dibenzoyl-2'-deoxycytidine (CAS No. 51549-49-6) stands as a testament to the ingenuity of modern medicinal chemistry. Its versatile applications in antiviral therapy and oncology underscore its significance as a promising candidate for future drug development. As research continues to unravel its full potential, this compound is poised to make a lasting impact on global health care.

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